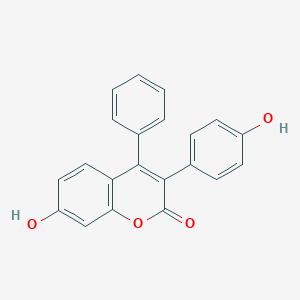

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin

Description

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAIPUZEKYJFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143051 | |

| Record name | 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100242-24-8 | |

| Record name | 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 7-HYDROXY-3-(4-HYDROXYPHENYL)-4-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0UVB1J49I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination at Position 3

Electrophilic bromination of 7-hydroxy-4-phenylcoumarin using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3-bromo-7-hydroxy-4-phenylcoumarin:

Optimized Parameters

Suzuki-Miyaura Coupling

The brominated intermediate reacts with 4-hydroxyphenylboronic acid under palladium catalysis:

Reaction Details

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 eq)

-

Solvent : Toluene/ethanol (3:1)

-

Temperature : 90°C, 12 hours

Alternative Route via Knoevenagel Condensation

A modified Knoevenagel approach employs 4-hydroxybenzaldehyde and ethyl phenylacetoacetate to construct the coumarin skeleton with inherent substituents. This one-pot method avoids post-synthetic modifications:

Advantages

-

Direct Installation : Simultaneously introduces 3-(4-hydroxyphenyl) and 4-phenyl groups.

-

Conditions : Mild base (piperidine), refluxing ethanol.

Challenges and Optimization Strategies

-

Protection of Hydroxyl Groups : Acetylation of the 7-hydroxy group prior to bromination prevents unwanted side reactions. Deprotection post-coupling is achieved via alkaline hydrolysis.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while toluene improves coupling yields by stabilizing palladium complexes.

-

Catalyst Recovery : Recycling Pd catalysts using magnetic nanoparticles reduces costs, though this remains experimental for coumarin systems .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that coumarin derivatives, including 7-hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives such as 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid have shown effectiveness against pathogens like Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.

Antiviral Properties

Certain phenylcoumarins have been noted for their antiviral activity. For example, mesuol, a related compound, has been found to inhibit HIV replication in vitro . This suggests that this compound may share similar properties, warranting further investigation into its potential as an antiviral agent.

Anti-inflammatory and Anticancer Effects

The anti-inflammatory properties of coumarins have been documented in various studies. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, some derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Agricultural Applications

Pesticidal Activity

Coumarins are recognized for their bioactivity in pest control. Certain derivatives have been tested for their efficacy as pesticides against agricultural pests. Their ability to disrupt insect metabolic processes makes them valuable in developing eco-friendly pest management solutions .

Material Science Applications

Optical Brightening Agents

this compound is utilized as an optical brightening agent in synthetic textiles. Its stability under light exposure and resistance to bleaching agents make it suitable for enhancing the brightness of materials like polyacrylonitrile and synthetic polyesters . This application is particularly beneficial in the textile industry where maintaining color vibrancy is crucial.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-cancer effects are believed to result from its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarins

Substituent Position and Bioactivity

A. 7-Hydroxy-3-(4-methoxyphenyl)coumarin (CAS: 66267-82-1)

- Structure : Methoxy group at 4'-position of the 3-phenyl substituent.

- Key differences : Replacing the 4-hydroxyphenyl group with a methoxy group reduces polarity and hydrogen-bonding capacity.

3-(2-Chlorophenyl)-7-hydroxy-4-phenylcoumarin

- Structure : Chlorine substituent at the 2'-position of the 3-phenyl group.

- Key differences : Chlorine introduces steric hindrance and electron-withdrawing effects.

- Biological impact : Halogenation (e.g., Cl, F) at the 3-phenyl ring enhances lipoxygenase (LOX) inhibition. For example, 2-fluoro substitution in compound 8b (IC₅₀ = 16.5 µM) showed superior LOX inhibition compared to unsubstituted derivatives (IC₅₀ > 45 µM) .

7-Methoxy-3-(4-chlorophenyl)-4-phenylcoumarin

- Structure : Methoxy at position 7 and 4-chlorophenyl at position 3.

- Key differences: Methoxy substitution at position 7 reduces hydrogen-donor capacity, critical for anti-aromatase activity. The 4-chlorophenyl group at position 3 was found ineffective in aromatase inhibition (IC₅₀ > 50 µM), highlighting the necessity of hydroxyl groups for binding .

Enzyme Inhibition and Antioxidant Activity

Metabolic Stability and Glucuronidation

Toxicity Profile

- Key Insight : The target compound’s dual hydroxyl groups may contribute to its reproductive toxicity, whereas methoxy or alkyl substitutions reduce adverse effects .

Biological Activity

Overview

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin is a synthetic derivative of coumarin, known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound exhibits significant potential in various fields of medicine and pharmacology due to its unique chemical structure, which incorporates multiple hydroxyl and phenyl groups that enhance its reactivity and biological efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- Two hydroxyl groups at positions 7 and 4.

- Phenyl groups that contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The presence of hydroxyl groups significantly enhances its capacity to scavenge free radicals. Studies have shown that the 7-hydroxy substitution improves peroxide scavenging more than threefold compared to unsubstituted coumarin .

- Anticancer Properties : It has been observed that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This compound has been investigated for its potential to inhibit cancer cell proliferation .

- Antimicrobial Activity : The compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 8 μg/mL .

- Anti-inflammatory Effects : Research indicates that this coumarin derivative can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation in various models, such as formaldehyde-induced paw edema in rats .

Biological Activities Summary Table

Case Studies

- Antioxidant Study : A comparative study demonstrated that the antioxidant activity of this compound was significantly higher than that of standard antioxidants like ascorbic acid. The compound showed a remarkable ability to reduce oxidative stress markers in cellular models .

- Anticancer Research : In vitro studies indicated that treatment with this coumarin derivative led to a dose-dependent decrease in the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involved the modulation of apoptotic pathways, particularly through caspase activation.

- Anti-inflammatory Evaluation : In an animal model, administration of the compound resulted in a substantial decrease in paw edema compared to controls, supporting its use as a therapeutic agent for inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where brominated coumarin intermediates (e.g., 6-bromo-3-(4-hydroxyphenyl)-coumarin) are reacted with arylboronic acids under palladium catalysis . Solvent systems like Natural Deep Eutectic Solvents (NaDES) are employed to enhance reaction efficiency and sustainability, yielding products in 60–69% yields. Characterization is performed using , , and HRMS to confirm regioselectivity and purity .

Q. How is the structural integrity of this coumarin derivative validated experimentally?

Structural validation combines spectroscopic and chromatographic methods:

- NMR spectroscopy identifies hydroxyl and phenyl substituents via chemical shifts (e.g., aromatic protons at δ 6.8–7.8 ppm, hydroxyl groups at δ 9–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., CHON: calculated m/z 359.3627, observed m/z 359.1049) .

- HPLC ensures >98% purity, critical for biological assays .

Q. What biological activities are associated with this coumarin derivative?

Preliminary studies highlight:

- Antimicrobial activity against Gram-negative bacteria (e.g., E. coli strains), dependent on LPS structure and substituent positioning .

- Antioxidant potential , evaluated via DPPH radical scavenging assays, with enhanced efficacy when encapsulated in solid lipid nanoparticles (SLNs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for coumarin derivatives?

Q. What experimental design considerations are critical for optimizing coumarin derivative synthesis?

Key factors include:

- Catalyst selection : Palladium(II) acetate (Pd(OAc)) is preferred for Suzuki coupling due to its robustness in NaDES systems .

- Solvent polarity : Polar solvents stabilize intermediates but may alter tautomeric ratios (e.g., keto-enol equilibria), affecting reaction pathways .

- Temperature control : Reactions in NaDES require mild heating (40–60°C) to prevent degradation of heat-sensitive hydroxyl groups .

Q. How does substituent positioning influence the bioactivity of this coumarin?

Structure-activity relationship (SAR) studies reveal:

- 4-Phenyl and 3-(4-hydroxyphenyl) groups enhance antimicrobial activity by disrupting bacterial membrane integrity via hydrophobic interactions .

- 7-Hydroxy group contributes to antioxidant activity by facilitating hydrogen atom transfer (HAT) in radical scavenging .

- Methyl or methoxy substituents on the coumarin core ("magic methyl" effect) can drastically alter solubility and bioavailability .

Q. What advanced methodologies are used to study the compound’s application in nanotechnology?

Solid lipid nanoparticles (SLNs) of coumarins are prepared via:

- Solvent emulsification-evaporation : Trimyristin (lipid core) and Tween80/phosphatidylcholine (emulsifiers) are used to encapsulate the compound, improving aqueous stability .

- Dynamic Light Scattering (DLS) and Thermogravimetric Analysis (TGA) assess particle size (100–200 nm) and thermal stability, respectively .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for coumarin derivatives?

Variability in antimicrobial IC values may stem from:

- Strain-specific LPS diversity : Rough vs. smooth LPS in E. coli strains alter compound permeability .

- Assay conditions : Differences in DPPH radical concentration (e.g., 0.1 mM vs. 0.2 mM) impact antioxidant readouts . Standardize protocols using CLSI guidelines for antimicrobial testing and calibrate antioxidant assays with Trolox equivalents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.